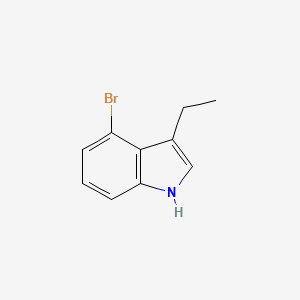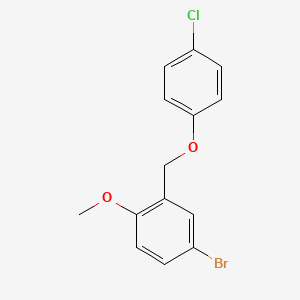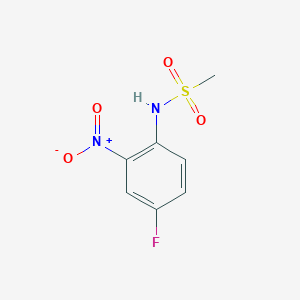
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate, also known as THBC, is a carbamate compound that has been studied for its various applications in scientific research. THBC is a highly versatile compound, with a wide range of uses in different fields of science. This article will discuss the synthesis method of THBC and its applications in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Chemical Properties
- The Julia-Kocienski approach to trifluoromethyl-substituted alkenes, involving reactions of 1,3-benzothiazol-2-yl, demonstrates the utility of 2,2,2-trifluoroethyl sulfones in producing (trifluoromethyl)vinyl derivatives, highlighting the potential of 2,2,2-trifluoroethyl compounds in organic synthesis (Ayeni, Mandal, & Zajc, 2013).
Antitumor Activity
- A study on the synthesis of new carboxamides, including 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, reveals significant antitumor effects in certain compounds, indicating the potential of 1,3-benzothiazol derivatives in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).
Luminescent Materials
- Zn(II) complexes with fluorinated benzothiazol-2-yl substituted ligands, like 2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole, have been synthesized, showing potential in the field of luminescent materials (Li et al., 2013).
Corrosion Inhibition
- Benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel, suggesting the relevance of 1,3-benzothiazol compounds in industrial applications (Hu et al., 2016).
Synthesis of Carbamates
- Research on the synthesis of benzothiazole carbamates, derived from various starting materials, highlights the application of 1,3-benzothiazol-2-yl compounds in the production of diverse carbamates (Iriepa et al., 2004).
Drug Development
- Novel routes for the synthesis of tetrazole analogs, including carbamate derivatives, have been developed, which could have implications in the development of new drugs (Vellalacheruvu, Saileela, & Ravindranath, 2017).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGQNLKNLRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)








![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)


